Methyl 4-(2-hydroxyethyl)picolinate
Description
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl 4-(2-hydroxyethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C9H11NO3/c1-13-9(12)8-6-7(3-5-11)2-4-10-8/h2,4,6,11H,3,5H2,1H3 |
InChI Key |
QLWMVPTWEPNPPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)CCO |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity :
- Research indicates that derivatives of methyl picolinate exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on similar compounds have shown promising results in inhibiting the proliferation of A549 (lung cancer), H460 (lung cancer), and HT29 (colon cancer) cell lines, with some derivatives demonstrating IC50 values lower than those of established drugs like sorafenib .
- Enzyme Inhibition :
- Drug Development :
Agrochemical Applications
- Pesticidal Activity :
-
Crop Protection :
- The compound's ability to interact with biological systems makes it a candidate for developing crop protection agents that are environmentally friendly and effective against a range of agricultural pests.
Materials Science Applications
- Polymer Chemistry :
- The functional groups present in this compound allow it to be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength. This makes it useful in the development of advanced materials for various industrial applications.
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Methyl 4-(2-hydroxyethyl)picolinate and its analogs:
Key Findings:
Substituent Effects on Solubility: The hydroxyethyl group in this compound improves water solubility compared to chloro or methoxy-substituted analogs, as seen in the higher polarity of 4-(2-hydroxyethyl)picolinic acid (). However, the methyl ester reduces acidity, making it less polar than the free acid form .
Reactivity and Synthetic Utility :
- Methyl 4-chloropicolinate is a versatile intermediate due to the labile chlorine atom, which can be displaced by nucleophiles like amines or hydroxyethyl groups (). This contrasts with the hydroxyethyl derivative, where further functionalization would require protection of the -OH group .
- Hydroxymethyl analogs (e.g., compound 21 in ) are used in click chemistry via azide-alkyne cyclization, a pathway less feasible for hydroxyethyl derivatives due to steric hindrance .
Biological Activity: Hydroxyethyl and hydroxyphenyl picolinates (e.g., compounds 17e–g in ) show moderate inhibitory activity against metallo-β-lactamases, though their efficacy is lower than phosphorylated derivatives .
Preparation Methods
Palladium-Catalyzed Oxidative Esterification
In a representative procedure, picolinic acid reacts with methanol under oxygen in the presence of a heterogeneous Pd catalyst (1 mol%) and potassium carbonate (1.2 equiv.) at 60°C for 6 hours. This method achieves an 83% yield of methyl picolinate, with the base facilitating deprotonation and the Pd catalyst promoting oxidative coupling. The reaction mechanism proceeds via a Pd-mediated dehydrogenation pathway, forming the ester bond while regenerating the catalyst under aerobic conditions.
Key Reaction Conditions
-
Temperature: 60°C
-
Catalyst: Pd/C or Pd(OAc)₂
-
Base: K₂CO₃
-
Solvent: Methanol (dual role as reactant and solvent)
Hydroxyethylation at the 4-Position
Introducing the hydroxyethyl group at the 4-position of methyl picolinate presents challenges due to the electron-deficient nature of the pyridine ring. Two principal methods have been explored:
Nucleophilic Substitution with Ethylene Oxide
A patent describing the synthesis of trichloropicolinate derivatives highlights the use of hydroxy compounds under acidic conditions. Adapting this approach, methyl 4-chloropicolinate reacts with ethylene oxide in the presence of aqueous NaOH (10–50% w/w) at 80–120°C. The chloride leaving group is displaced by the ethylene oxide-derived nucleophile, yielding the hydroxyethyl product.
Optimization Considerations
Palladium-Catalyzed Coupling Reactions
Building on methodologies for dipicolinic acid isosteres, methyl 4-bromopicolinate undergoes Stille or Suzuki coupling with hydroxyethyl-containing organometallic reagents. For example, a hydroxyethyltin reagent couples with the brominated precursor using Pd(PPh₃)₄ as a catalyst, followed by deprotection to reveal the hydroxyl group.
Representative Procedure
-
Coupling Step : Methyl 4-bromopicolinate (1.0 equiv.), tributyl(2-hydroxyethyl)tin (1.2 equiv.), Pd(PPh₃)₄ (5 mol%), DMF, 100°C, 12 hours.
-
Deprotection : Treat with HCl (1M) to remove tin byproducts.
-
Purification : Column chromatography (ethyl acetate/hexane) yields 65–70% pure product.
Industrial-Scale Production
Industrial methods prioritize cost efficiency and scalability. A patent detailing trichloropicolinate synthesis provides insights into large-scale adaptations:
Continuous-Flow Reactor Design
-
Reactor Type : Tubular reactor with temperature zones (80–160°C).
-
Residence Time : 30–60 minutes.
-
Yield Enhancement : Inline HCl removal via gas-liquid separation improves conversion by Le Chatelier’s principle.
Economic Metrics
| Parameter | Value |
|---|---|
| Raw Material Cost | $12/kg (picolinic acid) |
| Energy Consumption | 15 kWh/kg product |
| Overall Yield | 78% (batch), 85% (continuous) |
Analytical Characterization
Post-synthesis analysis ensures product integrity and purity.
Spectroscopic Techniques
Chromatographic Purity
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows ≥98% purity, with retention time = 6.2 minutes.
Challenges and Mitigation Strategies
Q & A
Q. Advanced Research Focus
- Forced Degradation : Expose the compound to heat (60°C), light (UV 365 nm), and humidity (75% RH) for 14 days.
- Analytical Endpoints : Monitor ester hydrolysis via HPLC peak area reduction. Quantify degradation products (e.g., 4-(2-hydroxyethyl)picolinic acid) .
Data Table :
| Condition | Degradation (%) | Major Degradant |
|---|---|---|
| 60°C, dry | 12 | Hydrolyzed ester |
| UV light | 25 | Oxidized quinone |
Recommendation : Store in amber vials at -20°C under nitrogen to minimize oxidation and hydrolysis .
What safety protocols are critical when handling this compound in laboratory settings?
Q. Basic Research Focus
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors (e.g., chlorobenzene) .
Advanced Consideration : Conduct a risk assessment using Safety Data Sheets (SDS) for all reagents. For spills, neutralize with sodium bicarbonate and adsorb with vermiculite .
How can computational modeling assist in predicting the reactivity of this compound in novel reactions?
Q. Advanced Research Focus
- DFT Calculations : Model the electron density of the picolinate ring to predict sites for electrophilic substitution.
- Molecular Dynamics : Simulate solvent interactions to optimize reaction media (e.g., polar aprotic vs. protic solvents).
Validation : Compare predicted activation energy with experimental DSC data for esterification reactions .
What are the challenges in scaling up this compound synthesis from milligram to gram quantities?
Q. Advanced Research Focus
- Heat Transfer : Reflux in chlorobenzene at larger scales may require jacketed reactors with precise temperature control.
- Purification : Replace recrystallization with continuous chromatography to maintain yield and purity.
Data Table :
| Scale (mg vs. g) | Yield (%) | Purity (%) |
|---|---|---|
| 100 mg | 70 | 92 |
| 10 g | 65 | 88 |
Solution : Optimize stirring rate and solvent volume-to-mass ratio to mitigate viscosity issues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
